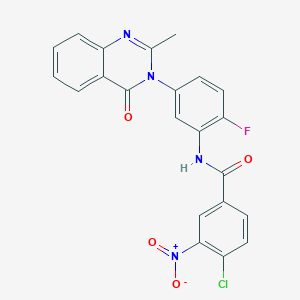

![molecular formula C11H11N3O2 B2810230 3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid CAS No. 1354962-77-8](/img/structure/B2810230.png)

3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid” is a chemical compound that falls under the category of pyrazole derivatives . Pyrazoles are a family of five-membered nitrogen-containing heterocycles widely employed in organic synthesis . They are known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for “3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid” is not available in the retrieved information.科学的研究の応用

Antifungal Activity

Compounds bearing the 3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid structure have been synthesized and tested against several phytopathogenic fungi. They displayed moderate to excellent activities. For instance, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity against the seven phytopathogenic fungi than boscalid .

Antileishmanial Activity

Pyrazole-bearing compounds, including those with the 3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid structure, are known for their potent antileishmanial activities. Compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .

Antimalarial Activity

The same hydrazine-coupled pyrazole derivatives were also evaluated for their in vivo antimalarial activities against Plasmodium berghei infected mice. Compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Molecular Docking Studies

Molecular docking studies have been conducted on these compounds to justify their potent in vitro antipromastigote activity. The carbonyl oxygen atom of compound 13 could form hydrogen bonds towards the hydroxyl of TYR58 and TRP173 on SDH . Similarly, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Organic Synthesis

3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid is an important raw material and intermediate used in organic synthesis .

Pharmaceuticals

This compound is used as an intermediate in the synthesis of pharmaceuticals .

Agrochemicals

It is also used in the synthesis of agrochemicals .

Dyestuff

将来の方向性

Given the broad range of chemical and biological properties of pyrazole derivatives, they continue to be an area of interest for the development of new drugs . Future research could focus on exploring the specific properties and potential applications of “3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid”.

作用機序

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets . For instance, imidazole derivatives have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

For instance, some pyrazole derivatives have been found to exhibit antileishmanial activity by interacting with Leishmania major pteridine reductase 1 (LmPTR1), a key enzyme in the folate pathway .

Biochemical Pathways

For example, imidazole derivatives have been reported to affect various pathways related to their broad range of biological activities .

Result of Action

Based on the reported activities of similar compounds, it can be inferred that this compound may have a variety of effects at the molecular and cellular levels .

特性

IUPAC Name |

3-[(1-methylpyrazol-4-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-14-7-10(6-12-14)13-9-4-2-3-8(5-9)11(15)16/h2-7,13H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRNVQSPHLGFID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

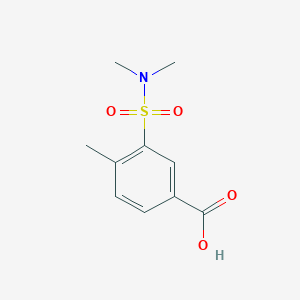

![2-[(4-Aminophenyl)sulfanyl]benzonitrile](/img/structure/B2810147.png)

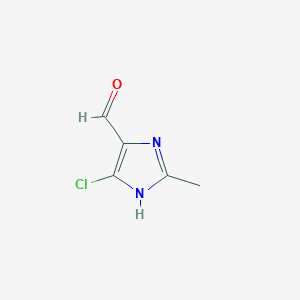

![2-(4-chlorophenoxy)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2810148.png)

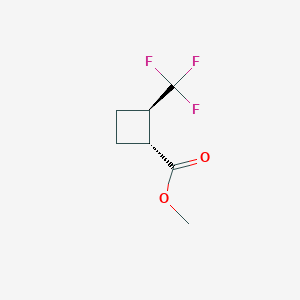

![4-[(4-acetamidophenyl)amino]benzoic Acid](/img/structure/B2810153.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylthiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2810154.png)

![(1-ethyl-1H-pyrazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2810155.png)

![2-[4-(4-Chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2810156.png)

![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B2810157.png)

![methyl 3-(1-methyl-1,4a,5,12c-tetrahydro-2H,4H-benzo[5,6]chromeno[4,3-d][1,3]oxazin-2-yl)phenyl ether](/img/structure/B2810158.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2810160.png)

![[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-(7-methylthieno[3,2-d]pyrimidin-4-yl)methanone;dihydrochloride](/img/structure/B2810170.png)